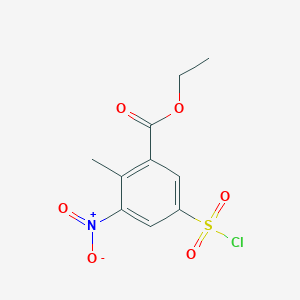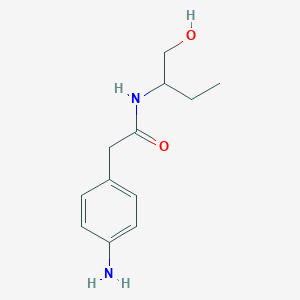
2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide
Vue d'ensemble
Description
2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide (2-APBA) is an organic compound belonging to the class of amides. It is a colorless solid that has been used in various scientific research applications, including as a precursor for synthesis of a variety of compounds. 2-APBA has a wide range of biochemical and physiological effects that make it an interesting compound to study.
Applications De Recherche Scientifique
Chemoselective Acetylation
- Chemoselective Monoacetylation : The compound has been studied for its role as an intermediate in the chemoselective monoacetylation of amino groups, which is significant in the natural synthesis of antimalarial drugs. This process has been optimized using immobilized lipase catalysts, highlighting the compound's relevance in synthesizing pharmacologically active molecules (Magadum & Yadav, 2018).
Analytical Methodologies
- Impurity Determination in Pharmaceuticals : It has applications in analytical methodologies, such as the use of NMR and neural network regression for impurity determination in pharmaceuticals. This highlights its role in ensuring the purity and quality of drug products, ensuring patient safety (Forshed, Andersson, & Jacobsson, 2002).
Advanced Oxidation Processes
- Degradation and Hydroxylation Pathways : The compound is involved in advanced oxidation processes, indicating its potential in environmental remediation or in the degradation of pharmaceuticals in water treatment. Research has explored its hydroxylation and degradation pathways under UV/H2O2 conditions, providing insights into the environmental fate of similar compounds (Vogna et al., 2002).
Antioxidant Activities
- Coordination Complexes and Antioxidant Activity : Studies have also focused on the synthesis of coordination complexes constructed from related pyrazole-acetamide derivatives, exploring their antioxidant activities. Such research underscores the compound's potential in developing novel antioxidants with therapeutic applications (Chkirate et al., 2019).
Environmental Impact
- Chlorination By-products : Investigation into the chlorination by-products of compounds with structural similarities provides essential data on their environmental impact, particularly in water treatment scenarios. This research aids in understanding the transformation products and their potential toxicity or environmental risks (DellaGreca et al., 2009).
Propriétés
IUPAC Name |
2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(8-15)14-12(16)7-9-3-5-10(13)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMRZVAWRJAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



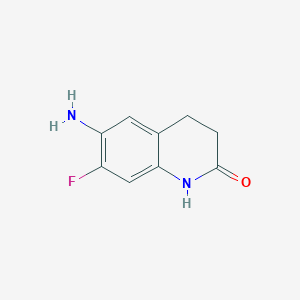
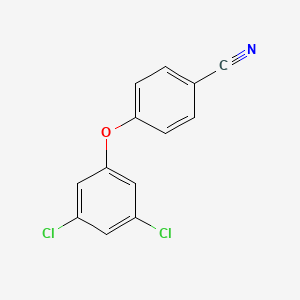
![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)
![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
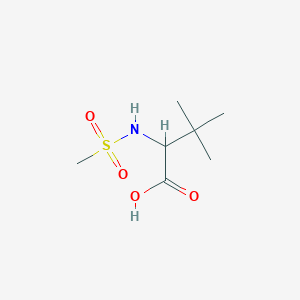
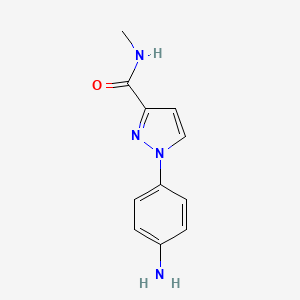
amine](/img/structure/B1517930.png)

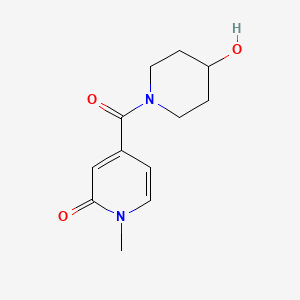
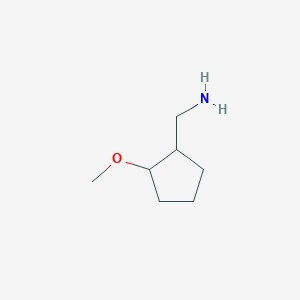
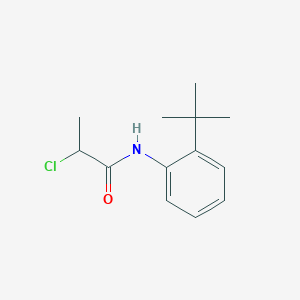
![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
